6-Fluoro-3,3-dimethylisoindolin-1-one
Overview
Description
6-Fluoro-3,3-dimethylisoindolin-1-one is a chemical compound with the molecular formula C10H10FNO. It is a derivative of isoindoline, featuring a fluorine atom at the 6th position and two methyl groups at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3-dimethylisoindolin-1-one typically involves the reaction of 6-fluoroisatin with a suitable methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3-dimethylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Scientific Research Applications
6-Fluoro-3,3-dimethylisoindolin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isoindolinone core play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroisoindoline: Lacks the two methyl groups at the 3rd position.
3,3-Dimethylisoindolin-1-one: Lacks the fluorine atom at the 6th position.
6-Chloro-3,3-dimethylisoindolin-1-one: Has a chlorine atom instead of fluorine at the 6th position.
Uniqueness
6-Fluoro-3,3-dimethylisoindolin-1-one is unique due to the presence of both the fluorine atom and the two methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, while the methyl groups can affect its solubility and overall molecular interactions .
Properties
IUPAC Name |
6-fluoro-3,3-dimethyl-2H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJYBBIBKMDZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)F)C(=O)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225416 | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440519-93-6 | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440519-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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